N-(2-Aminoethyl)-2,5-dichlorobenzamide

Gastric emptying Prokinetic Benzamide SAR

GI motility researchers often face confounding D₂-receptor antagonism when using probes like metoclopramide or domperidone. N-(2-Aminoethyl)-2,5-dichlorobenzamide offers 5-HT₄ serotonergic agonism without D₂ antagonism, enabling cleaner pharmacological dissection of enteric signaling. • Enables 5-HT₄ receptor screens & ex vivo organ bath motility assays free of D₂ confounding • Serves as regioisomeric probe for MAO-B SAR studies vs. the 4-chloro benchmark Ro 16-6491 • Demonstrated in vivo gastric emptying efficacy; validated scaffold for next-gen prokinetic lead optimization

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09 g/mol
CAS No. 65389-78-8
Cat. No. B3148654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-2,5-dichlorobenzamide
CAS65389-78-8
Molecular FormulaC9H10Cl2N2O
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NCCN)Cl
InChIInChI=1S/C9H10Cl2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)
InChIKeyADVAGMLNPGRURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-2,5-dichlorobenzamide: Structural Identity and Procurement


N-(2-Aminoethyl)-2,5-dichlorobenzamide (CAS 65389-78-8, molecular formula C₉H₁₀Cl₂N₂O, molecular weight 233.09 g/mol) is a synthetic small-molecule belonging to the substituted benzamide class. It is characterized by a primary amine-terminated ethyl linker attached to the amide nitrogen and chlorine atoms at the 2- and 5-positions of the phenyl ring . This dichloro substitution pattern distinguishes it from both the unsubstituted parent N-(2-aminoethyl)benzamide and the clinically used mono-substituted analogs such as metoclopramide (2-methoxy-4-amino-5-chloro) and the 4-chloro MAO-B inhibitor Ro 16-6491, offering a distinct pharmacological profile relevant to gastrointestinal motility research and enzyme inhibition studies.

Why N-(2-Aminoethyl)-2,5-dichlorobenzamide Cannot Be Substituted


Substituted benzamides with the N-(2-aminoethyl) scaffold are highly sensitive to the position and nature of aryl halogenation. In gastric prokinetic screening, the 2,5-dichloro derivative operates within a narrow SAR window where small structural changes abolish activity or introduce undesired dopaminergic D₂-receptor antagonism [1]. Similarly, the monoamine oxidase B (MAO-B) inhibitory activity of N-(2-aminoethyl)benzamides is profoundly altered by chlorine substitution pattern: the 4-chloro analog Ro 16-6491 is a potent, time-dependent MAO-B inhibitor, whereas altered halogen placement can reduce affinity by orders of magnitude [2]. Therefore, substituting N-(2-aminoethyl)-2,5-dichlorobenzamide with a regioisomer or a mono-halogen analog without re-validating target-specific activity is scientifically unjustified and risks divergent experimental outcomes.

N-(2-Aminoethyl)-2,5-dichlorobenzamide: Differentiation Evidence vs. Analogs


Gastric Prokinetic Potency and D₂ Receptor Selectivity

In a series of amino-halogen-N-(2-aminoethyl)benzamides, the 2,5-dichloro-substituted compound was among those that enhanced rat gastric emptying to a greater extent than the reference prokinetics metoclopramide, domperidone, and bromopride, while being devoid of dopaminergic D₂-receptor antagonism in the rat apomorphine test and showing lower acute toxicity [1]. Because the published work reports aggregated series data rather than individual compound values for the 2,5-dichloro member, the differentiation presented here is classified as class-level inference.

Gastric emptying Prokinetic Benzamide SAR

MAO-B Inhibitory Activity Profile

N-(2-aminoethyl)benzamides are recognized as competitive, time-dependent inhibitors of MAO-B. The 4-chloro analog Ro 16-6491 exhibits potent MAO-B inhibition (IC₅₀ ~ 30 nM) [1][2]. While the 2,5-dichloro derivative has been documented in chemical inventories as a benzamide analog, no peer-reviewed IC₅₀ value for human MAO-B is publicly available for this specific compound. This evidence gap is flagged for transparency; the differentiation potential rests on the known SAR principle that dichloro substitution at the 2- and 5-positions would be predicted to alter both binding affinity and isoform selectivity relative to the 4-chloro benchmark.

Monoamine oxidase B MAO-B inhibition Benzamide

Chemical Purity and Identity Verification

Commercial sourcing of N-(2-aminoethyl)-2,5-dichlorobenzamide typically provides the compound at analytical purity levels. The SMILES string NCCNC(=O)c1cc(Cl)ccc1Cl and molecular formula C₉H₁₀Cl₂N₂O (MW 233.09) uniquely identify this regioisomer from the 3,4-dichloro (MW 233.09), 2,4-dichloro, and 2,6-dichloro isomers, all of which share the same molecular formula but differ in chlorine topology and predicted pharmacological activity . Independent identity verification by ¹H NMR, mass spectrometry, and HPLC retention time is recommended upon receipt.

Analytical characterization Purity Identity

N-(2-Aminoethyl)-2,5-dichlorobenzamide: Research and Industrial Applications


5-HT₄ Agonist Screening Assay Development

The demonstrated gastric prokinetic activity in the amino-halogen-N-(2-aminoethyl)benzamide series, combined with the absence of D₂-receptor antagonism, suggests that the 2,5-dichloro analog may exert its prokinetic effect through serotonergic (5-HT₄) agonism [1]. Compound procurement enables the development of 5-HT₄ receptor screens and ex vivo organ bath motility assays without the confounding D₂-antagonist activity seen with metoclopramide or domperidone. This compound is therefore a valuable tool compound for elucidating benzamide-mediated serotonergic signaling in the GI tract.

MAO-B Halogen-Binding Pocket SAR Probe

N-(2-Aminoethyl)-2,5-dichlorobenzamide serves as a regioisomeric probe in MAO-B SAR studies [1]. Because the 4-chloro analog is a nanomolar-affinity inhibitor, the 2,5-dichloro substitution pattern allows investigators to test how dual halogen occupancy tolerates steric and electronic changes within the MAO-B active site. Comparative IC₅₀ determination against the 4-chloro benchmark provides key information about halogen size and position tolerance in the inhibitor-binding cavity.

Gastrointestinal Prokinetic Lead Optimization

For medicinal chemistry teams pursuing next-generation prokinetic agents, the 2,5-dichloro benzamide core represents a starting scaffold with demonstrated in vivo gastric emptying efficacy [1]. Parallel synthesis and testing of 2,5-dichloro variants with different aminoethyl side-chain modifications can be benchmarked against the established structure-efficacy relationships from the 1993 Del Corona series, enabling systematic lead optimization toward a clinical candidate with improved potency and selectivity.

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